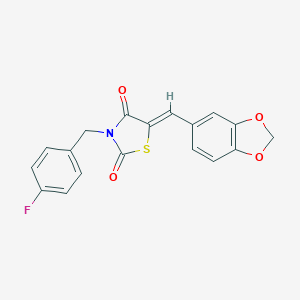![molecular formula C13H18N4S B302417 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine is a chemical compound that belongs to the family of triazole derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research.
Wirkmechanismus
The mechanism of action of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine is not fully understood. However, it has been suggested that this compound may exert its antifungal and anticancer properties through the inhibition of key enzymes involved in cell growth and replication. In addition, the fluorescent properties of this compound make it a useful tool for imaging applications in biological research.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have reported that this compound may have toxic effects on certain cell types at high concentrations. Further research is needed to fully understand the potential effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine is its fluorescent properties, which make it a useful tool for imaging applications in biological research. In addition, this compound has shown promising results as an antifungal and anticancer agent. However, the limitations of this compound include its potential toxicity at high concentrations and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine. One of the potential directions is the further investigation of its antifungal and anticancer properties. In addition, this compound could be further explored for its potential as a fluorescent probe for imaging applications. Further research is also needed to fully understand the mechanism of action and potential toxic effects of this compound. Finally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with enhanced properties and applications.
Synthesemethoden
The synthesis of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-nitrophenylamine with butylthiol in the presence of a reducing agent such as iron powder. This reaction leads to the formation of 4-(butylsulfanyl)aniline, which is then reacted with 4-methyl-5-amino-4H-1,2,4-triazole in the presence of a base such as potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antifungal agent. It has also been investigated for its anticancer properties. In materials science, this compound has been used as a precursor for the synthesis of metal complexes and coordination polymers. In biological research, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
Molekularformel |
C13H18N4S |
|---|---|
Molekulargewicht |
262.38 g/mol |
IUPAC-Name |
4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C13H18N4S/c1-3-4-9-18-13-16-15-12(17(13)2)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
InChI-Schlüssel |
NTEIIOSVHTYFDC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302334.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302336.png)
![N'-{4-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302340.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B302342.png)
![(2E)-2-(4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide](/img/structure/B302343.png)
![N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide](/img/structure/B302344.png)
![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![3-chloro-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302346.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-3-methylbenzohydrazide](/img/structure/B302347.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)

![N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302351.png)
![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)
